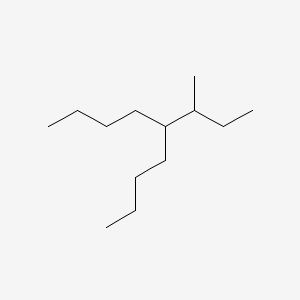

5-(1-Methylpropyl)nonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62185-54-0 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

5-butan-2-ylnonane |

InChI |

InChI=1S/C13H28/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12-13H,5-11H2,1-4H3 |

InChI Key |

MYBISLOUUPIYHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(1-Methylpropyl)nonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Methylpropyl)nonane, also known as 5-sec-butylnonane, is a branched-chain alkane with the molecular formula C13H28.[1][2] As a member of the hydrocarbon family, its physicochemical properties are of interest in various fields, including fuel technology, materials science, and as a non-polar solvent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, methodologies for their determination, and a logical classification of this compound. Due to the limited availability of experimentally determined data for this specific molecule, this guide primarily relies on predicted and calculated values from established chemical databases and provides generalized experimental protocols.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. It is important to note that a significant portion of the available data is derived from computational predictions.

| Property | Value | Source |

| Molecular Formula | C13H28 | PubChem[1][2] |

| Molecular Weight | 184.36 g/mol | PubChem[1][2] |

| CAS Number | 62185-54-0 | PubChem[1][2] |

| Predicted Boiling Point | 216.3 ± 7.0 °C | ChemBK[3] |

| Predicted Density | 0.755 ± 0.06 g/cm³ | ChemBK[3] |

| Calculated LogP | 6.7 | PubChem[2] |

| SMILES | CCCCC(CCCC)C(C)CC | PubChem[2] |

| InChI Key | MYBISLOUUPIYHV-UHFFFAOYSA-N | PubChem[2] |

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, the following methods are suitable:

-

Distillation Method: This is a standard method for determining the boiling point of a liquid.

-

Apparatus: A distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure: The liquid is placed in the distillation flask with a few boiling chips. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The liquid is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, with the condensate dripping into the condenser. This temperature is the boiling point.

-

-

Ebulliometer Method: This method provides a more precise measurement of the boiling point.

-

Apparatus: An ebulliometer, which is a device specifically designed for this purpose, consisting of a boiling tube, a condenser, and a differential thermometer.

-

Procedure: The sample is placed in the boiling tube and heated. The apparatus is designed to ensure that the thermometer is in equilibrium with the boiling liquid and its vapor. The temperature is read directly from the calibrated thermometer.

-

Density Measurement

Density is the mass per unit volume of a substance. For liquids like branched alkanes, several accurate methods are available:

-

Pycnometer Method: This is a highly accurate method for determining the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

-

Procedure: The pycnometer is first weighed empty and then weighed again when filled with distilled water of a known temperature and density. Finally, it is weighed when filled with the sample liquid at the same temperature. The density of the sample can then be calculated using the weights and the known density of water.

-

-

Vibrating Tube Densimeter: This instrument measures the density of liquids and gases based on the change in the natural frequency of a vibrating U-tube when it is filled with the sample.

-

Apparatus: A digital density meter.

-

Procedure: The sample is injected into the oscillating U-tube. The instrument measures the oscillation frequency, which is directly related to the density of the sample. The result is typically displayed digitally.

-

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a non-polar compound like this compound, its solubility in various solvents can be determined as follows:

-

Shake-Flask Method: This is a common method for determining the solubility of a substance in a particular solvent.

-

Procedure: An excess amount of the solute (this compound) is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. The solution is then filtered to remove the undissolved solute, and the concentration of the solute in the saturated solution is determined by a suitable analytical method, such as gas chromatography.

-

Logical Relationship Diagram

The following diagram illustrates the classification of this compound within the broader family of organic compounds.

Conclusion

This compound is a branched-chain alkane for which a complete set of experimentally verified physicochemical data is not yet available. The presented data, largely based on computational predictions, provides a foundational understanding of its properties. The described experimental protocols offer a roadmap for researchers aiming to determine these properties with high accuracy. Further experimental investigation is crucial for a more comprehensive characterization of this compound and to enable its potential applications in various scientific and industrial domains. There is currently no known significant biological activity or involvement in metabolic pathways for this compound that would warrant a detailed discussion in the context of drug development.

References

A Technical Guide to the Synthesis of Branched C13H28 Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are crucial components in a variety of applications, from high-octane fuels to specialized solvents and building blocks in organic synthesis. Their unique physical properties, such as lower melting points and different viscosities compared to their linear counterparts, make them valuable targets in chemical research and development. This guide provides an in-depth overview of the primary synthetic pathways for obtaining branched alkanes with the molecular formula C13H28. There are 802 constitutional isomers of tridecane, and this document will focus on general and versatile methods for their selective synthesis.[1] We will explore key methodologies, including the Corey-House synthesis, Grignard reagent-based approaches, and catalytic hydroisomerization, providing detailed experimental protocols and quantitative data where available.

Constructive Synthesis via Carbon-Carbon Bond Formation

These methods build the carbon skeleton of the target branched alkane from smaller precursor molecules. They offer high degrees of control over the final structure.

Corey-House Synthesis

The Corey-House reaction is a powerful and versatile method for creating alkanes by coupling two different alkyl groups (a cross-coupling reaction), making it exceptionally well-suited for synthesizing unsymmetrical, branched alkanes.[2][3] The reaction involves the formation of a lithium dialkylcuprate (Gilman reagent), which then reacts with a second alkyl halide.[4]

Reaction Principle: The synthesis is a three-step process:

-

Formation of an alkyllithium reagent from an alkyl halide.

-

Reaction of the alkyllithium with a copper(I) halide to form a lithium dialkylcuprate (Gilman reagent).[5]

-

Coupling of the Gilman reagent with a second alkyl halide to form the desired alkane.[6]

Generalized Reaction Scheme:

-

R-X + 2 Li → R-Li + LiX

-

2 R-Li + CuI → R₂CuLi (Gilman Reagent) + LiI

-

R₂CuLi + R'-X → R-R' + R-Cu + LiX

For optimal yields, the alkyl halide (R'-X) used in the final coupling step should be a primary halide. The Gilman reagent can be prepared from primary, secondary, or tertiary alkyl groups.[4]

Experimental Protocol: Synthesis of 6-Methyldodecane (a C13H28 Isomer)

This protocol outlines the synthesis of 6-methyldodecane by coupling a hexyl group with a secondary heptyl group.

-

Preparation of Lithium Dihexylcuprate:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place 2.2 equivalents of lithium metal.

-

Add anhydrous diethyl ether as the solvent.

-

Slowly add 2.0 equivalents of 1-bromohexane (B126081) to the lithium suspension while stirring. The reaction is exothermic and should be controlled with an ice bath.

-

After the lithium has dissolved, the resulting hexyllithium solution is cooled to 0°C.

-

In a separate flask, suspend 1.0 equivalent of copper(I) iodide (CuI) in anhydrous diethyl ether and cool to 0°C.

-

Slowly transfer the hexyllithium solution to the CuI suspension via cannula. The mixture will change color as the lithium dihexylcuprate forms.

-

-

Coupling Reaction:

-

To the freshly prepared Gilman reagent at 0°C, add 1.0 equivalent of 2-bromoheptane (B1584549) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC or GC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to isolate 6-methyldodecane.

-

Logical Pathway for Corey-House Synthesis

References

- 1. tridecane|629-50-5 - MOLBASE Encyclopedia [m.molbase.com]

- 2. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 3. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 4. byjus.com [byjus.com]

- 5. collegedunia.com [collegedunia.com]

- 6. Corey–House synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Natural Sources of 5-(1-Methylpropyl)nonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Methylpropyl)nonane, a branched-chain alkane with the molecular formula C13H28, has been identified as a naturally occurring hydrocarbon.[1][2][3][4] This technical guide provides a comprehensive overview of its known natural sources, with a focus on the scientific evidence, quantitative data, and the biosynthetic pathways likely responsible for its production. The information presented herein is intended for researchers, scientists, and professionals in drug development who may be interested in the biological origins and potential applications of this class of compounds.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C13H28 |

| Molecular Weight | 184.36 g/mol [1][2][3] |

| IUPAC Name | This compound |

| Synonyms | 5-sec-butylnonane, 4-methyl-5-propylnonane |

| CAS Number | 62185-54-0[1][2][3] |

Documented Natural Source: Microcoleus vaginatus

To date, the primary documented natural source of a C13 branched-chain alkane identified as 4-methyl-5-propylnonane, a likely synonym or isomer of this compound, is the soil cyanobacterium Microcoleus vaginatus.[1] This filamentous cyanobacterium is a key component of biological soil crusts in arid and desert environments worldwide.

Quantitative Data

Research conducted on Microcoleus vaginatus isolated from the Negev desert has revealed a complex mixture of hydrocarbons. Within this mixture, the C13 branched-chain alkane was identified as a notable component.

| Compound | Relative Abundance (% of Total Apolar Compounds) |

| 4-Methyl-5-propylnonane | 2.7% |

Data sourced from Dembitsky et al. (2001). It is important to note that the original publication identified the compound as 4-methyl-5-propylnonane.

Experimental Protocols

The identification and quantification of branched-chain alkanes in Microcoleus vaginatus were achieved through a combination of lipid extraction and gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on the methodologies described in the relevant literature.

Sample Collection and Preparation

-

Organism : Cultures of Microcoleus vaginatus are harvested from their growth medium.

-

Biomass Preparation : The collected cyanobacterial biomass is lyophilized (freeze-dried) to remove water content, and the dry weight is recorded.

Lipid Extraction

-

Solvent System : A mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v) is used for the extraction of total lipids from the dried biomass.

-

Procedure :

-

The dried biomass is homogenized and suspended in the chloroform-methanol solvent mixture.

-

The suspension is subjected to ultrasonication or vigorous shaking to ensure thorough extraction of lipids.

-

The mixture is then centrifuged to pellet the cell debris.

-

The supernatant containing the lipid extract is carefully collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

Fractionation of Apolar Compounds

-

Technique : The total lipid extract is fractionated using column chromatography on silica (B1680970) gel.

-

Procedure :

-

A glass column is packed with activated silica gel.

-

The total lipid extract is dissolved in a non-polar solvent (e.g., hexane) and loaded onto the column.

-

A series of solvents with increasing polarity are used to elute different lipid classes. The apolar fraction, containing hydrocarbons, is eluted first with a non-polar solvent like hexane.

-

The apolar fraction is collected, and the solvent is evaporated.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the hydrocarbon components. The use of serially coupled capillary columns with different polarities enhances the separation of complex mixtures.

-

GC Parameters (Illustrative) :

-

Injection : Splitless injection of the sample dissolved in a suitable solvent.

-

Carrier Gas : Helium at a constant flow rate.

-

Oven Temperature Program : An initial temperature of 50°C, held for 2 minutes, followed by a ramp up to 300°C at a rate of 5°C/minute, and a final hold at 300°C for 15 minutes.

-

Columns : Serially coupled capillary columns of different polarities.

-

-

MS Parameters (Illustrative) :

-

Ionization : Electron Impact (EI) at 70 eV.

-

Mass Range : m/z 40-600.

-

-

Identification : Compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST) and by analyzing their fragmentation patterns.

-

Quantification : The relative abundance of each compound is determined by integrating the area under its corresponding peak in the total ion chromatogram.

Biosynthesis of this compound

The biosynthesis of branched-chain alkanes in cyanobacteria is intrinsically linked to the fatty acid synthesis (FAS) pathway. The production of this compound likely involves the use of specific starter and extender units to create the branched fatty acid precursor, which is then converted to the final alkane.

Proposed Biosynthetic Pathway

The following diagram illustrates a plausible biosynthetic pathway for this compound, based on the known mechanisms of branched-chain alkane synthesis in cyanobacteria.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Hydrocarbon Analysis

The overall workflow for the analysis of hydrocarbons from cyanobacterial cultures is depicted below.

Caption: General experimental workflow for cyanobacterial hydrocarbon analysis.

References

- 1. cyanobacterium microcoleus vaginatus: Topics by Science.gov [science.gov]

- 2. Variability of lipid constituents of the coil cyanobacterium Microcoleus vaginatus from the Dead Sea basin and Negev desert - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkane Biosynthesis Genes in Cyanobacteria and Their Transcriptional Organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the IUPAC Nomenclature and Isomerism of 5-(1-Methylpropyl)nonane

Abstract: This document provides a comprehensive analysis of the hydrocarbon 5-(1-Methylpropyl)nonane, focusing on its systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature and the broader context of its structural isomerism. With a molecular formula of C13H28, this compound belongs to the tridecane (B166401) isomer group.[1][2][3] This guide will deconstruct the IUPAC naming protocol, clarify the preferred nomenclature, and explore the diversity of its structural isomers. Methodologies for systematic naming are detailed for professionals in chemical research and drug development.

IUPAC Nomenclature of this compound

The name this compound describes a specific branched alkane. The IUPAC system provides a set of rules to arrive at this name, ensuring a unique and descriptive identifier for the compound's structure.[4][5]

1.1. Identifying the Parent Chain The primary rule in naming alkanes is to identify the longest continuous chain of carbon atoms.[4][5][6][7] In the structure corresponding to this compound, the longest chain contains nine carbon atoms. Therefore, the parent name of the alkane is nonane (B91170) .

1.2. Identifying and Naming the Substituent Once the parent chain is identified, the groups attached to it are termed substituents.[4] In this case, a branched alkyl group is attached to the nonane chain. This substituent has a three-carbon chain as its longest internal chain, making it a propyl group. There is a methyl group attached to the first carbon of this propyl chain (the carbon bonded to the parent nonane chain).

Following IUPAC rules for complex substituents, this group is systematically named (1-methylpropyl) .[6][8][9] The parentheses are used to enclose the name of the complex substituent to avoid ambiguity.[10] This group is also commonly known as sec-butyl. The preferred IUPAC name (PIN) for this substituent is (butan-2-yl) .[11]

1.3. Numbering the Parent Chain The parent chain must be numbered to assign the lowest possible number (locant) to the substituent.[4][5][12] Numbering the nine-carbon chain from either end places the (1-methylpropyl) group at carbon position 5.

1.4. Assembling the Final Name The final name is assembled by combining the locant, the substituent name, and the parent chain name.

-

Systematic Name: this compound

-

Name with Common Substituent: 5-sec-Butylnonane

All three names correctly describe the molecule, but 5-(Butan-2-yl)nonane is the currently preferred nomenclature.

Logical Workflow for IUPAC Naming

The decision-making process for naming this alkane can be visualized as a logical workflow. The following diagram illustrates the steps from analyzing the chemical structure to assembling the final IUPAC name.

References

- 1. This compound (62185-54-0) for sale [vulcanchem.com]

- 2. This compound | C13H28 | CID 43943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C13H28) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Nomenclature [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Explain the longest chain rule and the smallest number class 11 chemistry CBSE [vedantu.com]

- 8. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Naming Complex Substituents - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. echemi.com [echemi.com]

- 12. IUPAC Rules [chem.uiuc.edu]

Predictive Analysis of Physicochemical Properties: 5-(1-Methylpropyl)nonane

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted physicochemical properties of 5-(1-Methylpropyl)nonane, a branched alkane of interest in various research and development applications. The primary focus of this document is the prediction of its normal boiling point and density, critical parameters for process design, formulation development, and safety assessments. This guide outlines the computational methodologies employed for these predictions, specifically focusing on Quantitative Structure-Property Relationship (QSPR) models and group contribution methods. The predicted data are presented in a clear, tabular format, and the underlying predictive workflow is visualized to enhance understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals requiring reliable estimates of the physical properties of this compound in the absence of experimental data.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₃H₂₈. As a branched alkane, its molecular structure influences its physical properties, such as boiling point and density, in ways that differ from its linear isomers. Accurate knowledge of these properties is essential for a wide range of applications, including chemical synthesis, solvent selection, and toxicological assessments. This guide presents predicted values for the boiling point and density of this compound and delves into the computational methodologies used to derive these estimates.

Predicted Physicochemical Data

The predicted boiling point and density for this compound are summarized in the table below. These values have been derived using established computational models.

| Property | Predicted Value | Units |

| Normal Boiling Point | 216.3 ± 7.0 | °C |

| Density | 0.755 ± 0.06 | g/cm³ |

Prediction Methodologies

In the absence of comprehensive experimental data, computational methods provide a reliable means of estimating the physicochemical properties of chemical compounds. The two primary approaches used for predicting properties like boiling point and density are Quantitative Structure-Property Relationship (QSPR) models and group contribution methods.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical models that correlate the structural features of molecules with their physicochemical properties. These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure.

The development of a QSPR model for predicting the boiling point or density of alkanes typically involves the following steps:

-

Data Collection: A dataset of alkanes with experimentally determined boiling points and densities is compiled.

-

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

-

Model Development: Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates a subset of the most relevant molecular descriptors to the property of interest.

-

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its accuracy and robustness.

For a new molecule like this compound, the same molecular descriptors are calculated, and the validated QSPR model is then used to predict the property.

Group Contribution Methods

Group contribution methods are based on the principle that the overall properties of a molecule can be estimated by summing the contributions of its individual functional groups. These methods are particularly useful for their simplicity and interpretability.

A widely used group contribution method for predicting various physical properties, including boiling point, is the Joback method. The general procedure for applying a group contribution method is as follows:

-

Molecular Structure Decomposition: The molecule of interest is broken down into its constituent functional groups. For this compound, these groups would include -CH₃, -CH₂-, >CH-, and >C<.

-

Summation of Group Contributions: Each functional group has a specific, empirically determined contribution to the overall property. These contributions are summed based on their frequency in the molecule.

-

Application of a Correlation Equation: The sum of the group contributions is then used in a simple correlation equation to calculate the final property value. For the Joback method's prediction of normal boiling point, the equation is:

Tb (K) = 198.2 + Σ(NiTb,i)

where Tb is the normal boiling point in Kelvin, Ni is the number of occurrences of group i, and Tb,i is the specific contribution of group i to the boiling point.

While the Joback method does not have a dedicated equation for density, other group contribution methods have been developed for this purpose, following a similar principle of summing group-specific parameters.

Predictive Workflow Visualization

The logical flow for predicting the physicochemical properties of this compound using the methodologies described above is illustrated in the following diagram.

Caption: Predictive workflow for boiling point and density of this compound.

Conclusion

This technical guide has presented the predicted boiling point and density of this compound based on established computational methodologies. By detailing the principles of Quantitative Structure-Property Relationship models and group contribution methods, this document provides researchers, scientists, and drug development professionals with a foundational understanding of how these valuable predictions are generated. The provided data and workflow visualization serve as a practical resource for applications where experimental determination of these properties is not feasible.

Technical Guide: 5-(1-Methylpropyl)nonane (CAS 62185-54-0)

For Researchers and Scientists

Disclaimer: The following technical guide provides a summary of the currently available scientific information on 5-(1-Methylpropyl)nonane (CAS 62185-54-0). It is important to note that this compound is a branched alkane and, based on publicly accessible data, has not been identified as a candidate for drug development. Therefore, information regarding biological activity, mechanisms of action, and specific signaling pathways pertinent to drug development is not available. This guide is intended for informational purposes for researchers and scientists in relevant fields.

Chemical Identification

This compound is a saturated acyclic hydrocarbon. Its structure consists of a nine-carbon chain (nonane) with a sec-butyl group (1-methylpropyl) attached at the fifth carbon position.

| Identifier | Value |

| CAS Number | 62185-54-0 |

| IUPAC Name | This compound[1] |

| Synonyms | 5-sec-Butylnonane, Nonane, 5-(1-methylpropyl)- |

| Molecular Formula | C13H28[1][2] |

| Canonical SMILES | CCCCC(CCCC)C(C)CC[1] |

| InChI | InChI=1S/C13H28/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12-13H,5-11H2,1-4H3[1] |

Physicochemical Properties

The majority of the available physicochemical data for this compound is predicted or calculated. Experimental data is limited.

| Property | Value | Source |

| Molecular Weight | 184.36 g/mol [1] | |

| Density | 0.755 ± 0.06 g/cm³ | Predicted[1][3] |

| Boiling Point | 216.3 ± 7.0 °C at 760 mmHg | Predicted[1][3] |

| Flash Point | 149 °C | [2] |

| Vapor Pressure | 0.207 mmHg at 25°C | [2] |

| Refractive Index | 1.423 | [2] |

| LogP (Partition Coefficient) | 5.03 | Calculated[1] |

| Appearance | Not Available | [2] |

| Solubility | Not Available | [2] |

Synthesis and Stability

Synthesis: Specific, detailed synthetic routes for this compound are not well-documented in the available literature. However, general methods for the synthesis of branched alkanes can be applied, which include:

-

Alkylation Reactions: The combination of smaller alkanes with alkyl halides in the presence of a Lewis acid catalyst.

-

Grignard Reactions: The reaction of an appropriate Grignard reagent with a carbonyl compound, followed by hydrolysis and subsequent reduction.

-

Catalytic Cracking: The breakdown of larger hydrocarbon molecules at high temperatures and in the presence of a catalyst.[1]

Stability: As a saturated alkane, this compound is chemically stable under standard conditions. The absence of double or triple bonds makes it resistant to addition reactions.[1]

Natural Occurrence and Observed Presences

This compound has been identified in a limited number of natural and environmental contexts:

-

Cyanobacteria: It has been detected in the cyanobacterium Microcoleus vaginatus, suggesting a potential biological origin in certain desert ecosystems.[1]

-

Volatile Organic Compound (VOC): This compound has been identified as a volatile organic compound in several studies:

-

In the headspace analysis of human bronchial epithelial cells, where its presence was among 54 compounds used to distinguish viral infections.

-

In the analysis of volatile compounds from irradiated pork.

-

In the chemical composition analysis of an ethanolic extract of common tansy (Tanacetum vulgare).

-

It has also been listed in the analysis of human adipose tissue.

-

Analytical Methodology

The primary analytical technique for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) , particularly in the context of volatile organic compound (VOC) analysis.

Experimental Protocol: General Workflow for VOC Analysis by Headspace GC-MS

This is a generalized protocol, as specific parameters may vary based on the sample matrix and analytical instrumentation.

-

Sample Preparation:

-

For solid or liquid samples, a known quantity is placed into a headspace vial.

-

For air or gas samples, a known volume is collected onto a sorbent tube.

-

-

Headspace Extraction:

-

The sealed headspace vial is heated to a specific temperature for a defined period to allow volatile compounds to partition into the gas phase above the sample.

-

For sorbent tubes, thermal desorption is used to release the trapped VOCs.

-

-

GC-MS Analysis:

-

A sample of the headspace gas is automatically injected into the gas chromatograph.

-

Gas Chromatography (GC): The injected sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the different compounds in the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

-

Data Analysis:

-

The mass spectrum of each eluting compound is recorded, creating a unique fragmentation pattern that acts as a chemical fingerprint.

-

This spectrum is then compared to a spectral library (e.g., NIST) for identification.

-

Quantification can be achieved by using internal or external standards and creating a calibration curve.

-

Biological Activity and Toxicology

There is a significant lack of information regarding the biological activity and toxicological profile of this compound in the public domain. It is not listed as a compound of interest in pharmaceutical or toxicological databases beyond its classification as a hydrocarbon. As such, no signaling pathways or specific biological interactions have been described.

Conclusion

This compound is a branched-chain alkane that has been identified in specific natural contexts and as a volatile organic compound in various analytical studies. Its physicochemical properties are primarily based on predictions. There is no evidence to suggest that this compound has been investigated for therapeutic applications, and therefore, information relevant to drug development professionals is not available. Future research may elucidate its role in the ecosystems where it is found or its potential as a biomarker in specific contexts.

References

The Biological Origin of Branched Alkanes in Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacteria are a diverse phylum of photosynthetic prokaryotes known to produce a wide array of hydrocarbons, including n-alkanes, alkenes, and a variety of methylated alkanes. These branched alkanes are of significant interest due to their potential as biofuels and their role as specific biomarkers in geochemical studies. This technical guide provides an in-depth exploration of the current understanding of the biological origins of branched alkanes in cyanobacteria. It details the proposed biosynthetic pathways, the key enzymes involved, quantitative data on their production, and the experimental protocols for their analysis. The guide is intended for researchers in microbiology, biochemistry, and drug development seeking a comprehensive understanding of this unique metabolic capability.

Introduction

Cyanobacteria synthesize long-chain hydrocarbons (typically C15-C19) primarily through two main pathways: the fatty acyl-acyl carrier protein (ACP) reductase (FAAR) and aldehyde-deformylating oxygenase (ADO) pathway, which produces odd-chain alkanes, and the olefin synthase (OLS) pathway, which generates terminal alkenes.[1] Branched alkanes, such as methylheptadecane, are exclusively produced through the FAAR/ADO pathway, with the branching occurring at the level of the fatty acid precursor.[2] The origin of the methyl branch is a key area of investigation, with two primary mechanisms being proposed: the methylation of a pre-existing unsaturated fatty acid and the use of branched-chain amino acid (BCAA) catabolites as primers for fatty acid synthesis.

Biosynthetic Pathways of Branched Alkanes

The formation of branched alkanes in cyanobacteria is intrinsically linked to the biosynthesis of branched-chain fatty acids (BCFAs). These BCFAs are then channeled into the alkane synthesis pathway.

The FAAR/ADO Pathway for Alkane Synthesis

The conversion of fatty acyl-ACPs to alkanes is a two-step enzymatic process central to alkane biosynthesis in cyanobacteria.[3]

-

Reduction of Fatty Acyl-ACP: Acyl-ACP reductase (AAR) catalyzes the NADPH-dependent reduction of a fatty acyl-ACP to a fatty aldehyde.[3]

-

Deformylation of Fatty Aldehyde: Aldehyde-deformylating oxygenase (ADO) subsequently converts the fatty aldehyde into an alkane with one less carbon atom (n-1) and formate.[3]

This pathway is responsible for the production of both straight-chain and branched-chain alkanes, with the structure of the final alkane being determined by the initial fatty acyl-ACP substrate.

Figure 1: The FAAR/ADO pathway for alkane biosynthesis in cyanobacteria.

Origin of Branched-Chain Fatty Acid Precursors

Two primary hypotheses explain the formation of the necessary BCFAs for branched alkane synthesis.

This proposed pathway involves the post-synthesis modification of a straight-chain unsaturated fatty acid.

-

Key Enzyme: A putative S-adenosylmethionine (SAM)-dependent methyltransferase. While the specific enzyme has not yet been identified in cyanobacteria, experimental evidence using radiolabeled substrates supports this mechanism.[2]

-

Mechanism: The methyl group from SAM is transferred to a carbon atom of the double bond in an unsaturated fatty acid, such as vaccenic acid (11-octadecenoic acid), to form a mid-chain methyl-branched fatty acid.[2] This methylated fatty acid is then activated to its acyl-ACP form and enters the FAAR/ADO pathway.

Figure 2: Proposed pathway for branched alkane synthesis via methylation of an unsaturated fatty acid.

This mechanism, well-established in other bacteria, proposes that the catabolism of branched-chain amino acids (BCAAs) provides the starter units for BCFA synthesis.

-

Key Enzymes:

-

Branched-chain aminotransferase (BCAT): Converts BCAAs (leucine, isoleucine, valine) to their corresponding α-keto acids.

-

Branched-chain α-keto acid dehydrogenase (BCKDH) complex: Catalyzes the oxidative decarboxylation of the α-keto acids to form branched-chain acyl-CoA primers (isovaleryl-CoA, 2-methylbutyryl-CoA, isobutyryl-CoA).[4]

-

β-ketoacyl-ACP synthase III (FabH): Initiates fatty acid synthesis by condensing the branched-chain acyl-CoA primer with malonyl-ACP. The substrate specificity of FabH is a critical determinant in the production of BCFAs.[1]

-

-

Mechanism: The branched-chain acyl-CoA primers are elongated by the fatty acid synthase (FAS) II system to produce iso- and anteiso-branched fatty acids. These are subsequently converted to their acyl-ACP forms and enter the FAAR/ADO pathway.

Figure 3: Proposed pathway for branched alkane synthesis via BCAA catabolism.

Quantitative Data on Branched Alkane Production

The production of branched alkanes varies significantly among different cyanobacterial species and is influenced by culture conditions. The following table summarizes the types and relative abundance of branched alkanes identified in selected cyanobacteria.

| Cyanobacterial Species | Branched Alkane(s) Identified | Relative Abundance (% of total hydrocarbons) | Reference |

| Nostoc muscorum | 7-Methylheptadecane, 8-Methylheptadecane | Major components | [2] |

| Anabaena (Nostoc) sp. PCC 7120 | 7-Methylheptadecane | ~20% | [2] |

| Gloeobacter violaceus PCC 7421 | 7-Methylheptadecane | Present | [2] |

| Microcoleus vaginatus | > 60 different branched alkanes | - | [5] |

| Oscillatoria sp. | Methyl-branched alkanes | Present | [6] |

| Trichodesmium erythraeum | 2-Methyldecanoic acid, 2-Methyldodecanoic acid (precursors) | Highly abundant | [7] |

Experimental Protocols

The identification and quantification of branched alkanes from cyanobacterial cultures involve several key steps, from lipid extraction to instrumental analysis.

Lipid and Hydrocarbon Extraction

A common method for extracting total lipids, including hydrocarbons, from cyanobacterial biomass is a modified Bligh-Dyer method.

Materials:

-

Lyophilized cyanobacterial cells

-

0.88% (w/v) KCl solution

-

Glass vials

-

Centrifuge

-

Nitrogen gas stream

Protocol:

-

To approximately 100 mg of lyophilized cyanobacterial cells in a glass vial, add 2 ml of methanol and 1 ml of chloroform. Vortex thoroughly.

-

Add an additional 1 ml of chloroform and vortex again.

-

Add 1.8 ml of 0.88% KCl solution and vortex to create a biphasic mixture.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids and hydrocarbons, using a Pasteur pipette and transfer to a new pre-weighed glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

The dried lipid extract can be weighed and then redissolved in a known volume of hexane (B92381) for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for the separation, identification, and quantification of branched alkanes.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Trace GC-DSQ or similar).

-

Capillary column suitable for hydrocarbon analysis (e.g., Agilent DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µl (splitless or split injection)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 300 °C

-

Hold: 10 minutes at 300 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 50-650

Identification and Quantification:

-

Identification: Branched alkanes are identified by comparing their retention times and mass spectra with those of authentic standards and by interpreting their characteristic fragmentation patterns (e.g., the presence of specific ions indicating the position of the methyl branch).

-

Quantification: Quantification is typically performed by creating a calibration curve using a series of standard solutions of known concentrations. An internal standard (e.g., n-eicosane) is often added to both the samples and standards to correct for variations in injection volume and instrument response.

Figure 4: General experimental workflow for the analysis of branched alkanes in cyanobacteria.

Regulation of Branched Alkane Biosynthesis

The regulation of branched alkane biosynthesis in cyanobacteria is not yet fully understood. However, it is likely controlled at several levels:

-

Transcriptional Regulation: The expression of the aar and ado genes, which are often found in a gene cluster, is a key regulatory point.[1][8] Studies have shown that their expression can be influenced by environmental factors such as nitrogen availability.[9]

-

Substrate Availability: The production of branched alkanes is dependent on the pool of BCFAs. Therefore, the regulation of BCAA catabolism and the activity of the FabH enzyme are critical control points for the BCAA-primed pathway. Similarly, the expression and activity of the putative methyltransferase are key for the methylation pathway.

-

Feedback Inhibition: The accumulation of fatty acyl-ACPs can feedback-inhibit the fatty acid biosynthesis pathway, which would also affect the production of branched alkanes.

Conclusion and Future Perspectives

The biosynthesis of branched alkanes in cyanobacteria is a complex process with multiple potential pathways for the formation of the required branched-chain fatty acid precursors. While significant progress has been made in elucidating the general mechanisms, key questions remain. The definitive identification and characterization of the SAM-dependent methyltransferase involved in the methylation of unsaturated fatty acids is a critical next step. Furthermore, a more detailed investigation into the role and regulation of the branched-chain α-keto acid dehydrogenase complex and the substrate specificity of FabH in various cyanobacterial species will provide a clearer understanding of the BCAA-primed pathway.

For drug development professionals, the enzymes in these pathways, particularly those unique to cyanobacteria, could represent novel targets for antimicrobial agents. A deeper understanding of these metabolic networks will not only advance our fundamental knowledge of cyanobacterial physiology but also open new avenues for the biotechnological production of valuable chemicals and biofuels.

References

- 1. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Heterogeneity of Alkane Chain Length in Freshwater and Marine Cyanobacteria [frontiersin.org]

- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 5. Incorporation and modification of fatty acids in cyanobacterial natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanobacteria Total Lipid Extraction from Polycarbonate Filters protocol v1 [protocols.io]

- 7. escholarship.org [escholarship.org]

- 8. Methanol-free biosynthesis of fatty acid methyl ester (FAME) in Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-(1-Methylpropyl)nonane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(1-methylpropyl)nonane, a branched alkane. Due to the limited availability of specific experimental data for this compound, this paper focuses on the fundamental principles governing the solubility of branched alkanes in organic solvents, using this compound as a primary example. It includes a discussion of the theoretical basis of solubility, factors influencing the dissolution of nonpolar compounds, and a detailed, generalized experimental protocol for solubility determination.

Introduction to this compound and Alkane Solubility

This compound is a saturated hydrocarbon with the chemical formula C₁₃H₂₈. As a branched alkane, its molecular structure influences its physical properties, including its solubility. Alkanes are nonpolar molecules and, as such, exhibit low solubility in polar solvents like water.[1] However, they are generally soluble in nonpolar organic solvents.[1][2] This principle is often summarized by the adage "like dissolves like."[1][3]

The dissolution of an alkane in an organic solvent is driven by the establishment of favorable intermolecular interactions. In the case of nonpolar compounds, these interactions are primarily van der Waals forces, specifically London dispersion forces.[4][5][6] When an alkane dissolves, the van der Waals forces between the solute molecules and between the solvent molecules are disrupted and replaced by new forces between the solute and solvent molecules. Because these forces are similar in nature and strength, there is no significant energy barrier to dissolution.[2][6]

Factors Influencing the Solubility of this compound

Several factors at the molecular level dictate the extent to which a branched alkane like this compound will dissolve in a given organic solvent. These include:

-

Nature of the Solvent: Nonpolar solvents such as hexane (B92381), benzene, and carbon tetrachloride are effective at dissolving alkanes because their intermolecular forces are of a similar type and magnitude to those in the alkane.[7]

-

Molecular Size: For straight-chain alkanes, solubility in organic solvents tends to increase with the size of the alkyl group.[7]

-

Molecular Branching: Branching in the carbon chain, as seen in this compound, can affect solubility. Increased branching can lead to a more compact molecular shape, which may alter the surface area available for intermolecular interactions. This can sometimes lead to lower boiling points compared to their straight-chain isomers but can have a complex effect on solubility.[4]

-

Temperature: The solubility of solids and liquids in liquid solvents is generally dependent on temperature. For most systems, solubility increases with temperature, although there are exceptions.

The interplay of these factors is illustrated in the logical relationship diagram below.

Caption: Factors influencing the solubility of a branched alkane.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity | Hypothetical Solubility of this compound at 25°C ( g/100 mL) |

| n-Hexane | C₆H₁₄ | Nonpolar | > 50 (Miscible) |

| Toluene (B28343) | C₇H₈ | Nonpolar | > 50 (Miscible) |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | ~20-30 |

| Acetone | (CH₃)₂CO | Polar Aprotic | ~5-10 |

| Ethanol | C₂H₅OH | Polar Protic | < 1 |

Note: This data is illustrative and not based on experimental measurements.

Experimental Protocol for Solubility Determination

The following section outlines a generalized gravimetric method for determining the solubility of a liquid or solid organic compound, such as this compound, in an organic solvent.[8][9] This method is based on the principle of determining the mass of solute dissolved in a known mass or volume of a saturated solution.[8]

4.1 Materials and Apparatus

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or heating mantle

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and filters (if necessary for clarification)

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

4.2 Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms saturation.[8]

-

-

Sample Withdrawal and Weighing:

-

Allow the solution to stand undisturbed at the constant temperature until the excess solute has settled.

-

Carefully withdraw a known volume (e.g., 5-10 mL) of the clear supernatant using a pre-weighed syringe. If necessary, filter the solution to remove any suspended particles.

-

Dispense the saturated solution into a pre-weighed evaporating dish or beaker and record the total weight.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in a fume hood or by using a rotary evaporator. The method chosen should not cause the solute to evaporate.

-

Once the bulk of the solvent has been removed, place the dish in a drying oven at a temperature below the boiling point of the solute until a constant weight is achieved.[9]

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of solute / Volume of solution) * 100

Where:

-

Mass of solute = (Mass of dish + solute) - (Mass of empty dish)

-

Volume of solution = The volume of the supernatant withdrawn

-

-

The workflow for this experimental procedure is depicted in the diagram below.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While specific experimental solubility data for this compound is currently lacking, a strong theoretical framework exists to predict its behavior in various organic solvents. As a nonpolar branched alkane, it is expected to be highly soluble in nonpolar organic solvents due to the favorable van der Waals interactions. The general experimental protocol provided in this guide offers a reliable method for obtaining precise quantitative solubility data for this and similar compounds, which is crucial for applications in research and development.

References

- 1. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. All about Solubility of Alkanes [unacademy.com]

- 3. oit.edu [oit.edu]

- 4. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physical Properties of Alkanes a.) Solubility- According to "like dissolv.. [askfilo.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

Methodological & Application

Application Note: GC-MS Analysis of 5-(1-Methylpropyl)nonane

Introduction

5-(1-Methylpropyl)nonane is a branched-chain alkane, a class of compounds frequently found in petroleum products and various industrial applications. Accurate identification and quantification of such hydrocarbons are crucial for quality control, environmental monitoring, and research in petrochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for its analysis.

The methodology leverages a non-polar capillary column for optimal separation of hydrocarbon isomers and electron ionization (EI) mass spectrometry for definitive identification based on characteristic fragmentation patterns.

Experimental Protocol

A detailed workflow for the GC-MS analysis of this compound is provided below.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. As this compound is a liquid at room temperature, the primary preparation step involves dilution in a suitable volatile organic solvent.

-

Solvent Selection: Use high-purity, volatile organic solvents such as hexane, dichloromethane, or iso-octane.[1] Ensure the chosen solvent does not co-elute with the analyte or other compounds of interest.

-

Dilution: Prepare a stock solution of this compound. From this stock, create a working solution with a concentration of approximately 10 µg/mL.[2] This concentration is suitable for a 1 µL splitless injection, aiming for about 10 ng of analyte on the column.[2]

-

Filtration/Centrifugation: To prevent contamination of the GC inlet and column, ensure the final sample is free of any particulate matter.[2][3] If necessary, centrifuge the sample and transfer the supernatant to a clean glass autosampler vial.[2][3]

-

Vials: Use clean glass autosampler vials to avoid contamination from plastics or other materials.[1][2]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of C10-C15 range branched alkanes and are suitable for this compound. These are based on typical methods for analyzing diesel range organics (DRO), which contain a complex mixture of similar hydrocarbons.[4][5]

Table 1: GC-MS Method Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| GC Column | Non-polar capillary column (e.g., Zebron ZB-5HT, Agilent DB-5ms, or similar 5% phenyl-arylene/95% dimethylpolysiloxane phase), 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial: 50 °C, hold for 2 min |

| Ramp: 10 °C/min to 300 °C | |

| Final Hold: Hold at 300 °C for 5 min | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40-400 |

| Solvent Delay | 3 minutes |

Data Analysis and Interpretation

-

Identification: The primary identification of this compound will be based on its mass spectrum. For branched alkanes, bond cleavage is preferred at the site of branching, leading to the formation of stable secondary or tertiary carbocations.[6] The molecular ion peak (M+) for C13H28 (m/z 184) may be of low abundance or absent.[6] Key fragment ions will result from the loss of alkyl groups at the branching point.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standards of this compound at several concentration levels. The peak area of a characteristic, abundant fragment ion can be used for quantification.

Quantitative Data Summary

The following table provides an example of expected retention time and key mass spectral fragments for this compound based on the described method. Actual retention times may vary depending on the specific instrument and column conditions.

Table 2: Expected Analytical Data

| Compound | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 12.0 - 14.0 | 184 (low abundance) | 141, 127, 99, 85, 71, 57, 43 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS analysis protocol.

Caption: Workflow for the GC-MS analysis of this compound.

This application note provides a comprehensive and robust protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry. The detailed sample preparation, instrument parameters, and data analysis guidelines are designed to yield accurate and reproducible results for researchers, scientists, and professionals in drug development and related fields. Adherence to these protocols will ensure reliable identification and quantification of this branched alkane.

References

Application Notes and Protocols for 13C NMR Spectral Analysis of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including branched alkanes. Due to the low natural abundance of the 13C isotope (approximately 1.1%), 13C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp peak.[1] The chemical shift of each peak provides information about the electronic environment of the carbon atom, making it possible to distinguish between primary, secondary, tertiary, and quaternary carbons, as well as carbons influenced by nearby branching.[2][3] This document provides detailed application notes and protocols for the 13C NMR spectral analysis of branched alkanes.

Principles of 13C NMR for Branched Alkanes

The 13C NMR spectrum of a branched alkane provides a direct count of the number of non-equivalent carbon atoms in the molecule.[4][5] The chemical shifts of these carbons are influenced by several factors:

-

Hybridization: All carbons in alkanes are sp3 hybridized and typically resonate in the upfield region of the spectrum (approximately 0-60 ppm).[5][6]

-

Substitution: The degree of substitution of a carbon atom significantly affects its chemical shift. Generally, chemical shifts increase in the order: primary < secondary < tertiary < quaternary.

-

Steric Effects: Branching in an alkane chain introduces steric compression, which can cause downfield shifts (α and β effects) or upfield shifts (γ effect) for nearby carbons.[2]

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial technique used in conjunction with standard 13C NMR to differentiate between CH, CH2, and CH3 groups.[6][7] A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to selectively observe or phase-edit the signals of different carbon types.[7][8]

-

DEPT-90: Only CH (methine) carbons appear as positive peaks.[6][7]

-

DEPT-135: CH and CH3 (methyl) carbons appear as positive peaks, while CH2 (methylene) carbons appear as negative peaks.[6][7]

Data Presentation: 13C NMR Chemical Shifts of Branched Alkanes

The following tables summarize the 13C NMR chemical shifts for various branched alkane isomers. These values are typically reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.[9][10]

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Hexane (B92381) Isomers [10][11]

| Isomer | C1 | C2 | C3 | C4 | C5 | C6 |

| n-Hexane | 14.1 | 22.9 | 31.8 | 31.8 | 22.9 | 14.1 |

| 2-Methylpentane | 22.5 | 27.8 | 41.8 | 20.7 | 14.2 | 22.5 (CH3 on C2) |

| 3-Methylpentane | 11.4 | 29.3 | 36.7 | 29.3 | 11.4 | 18.6 (CH3 on C3) |

| 2,2-Dimethylbutane | 29.0 | 30.5 | 36.6 | 8.7 | - | 29.0 (CH3 on C2) |

| 2,3-Dimethylbutane | 19.5 | 34.2 | 34.2 | 19.5 | 19.5 (CH3 on C2) | 19.5 (CH3 on C3) |

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Heptane (B126788) Isomers [9]

| Isomer | Number of Unique Carbons | Chemical Shift Range (ppm) |

| n-Heptane | 4 | 14.1 - 32.2 |

| 2-Methylhexane | 6 | 14.1 - 39.0 |

| 3-Methylhexane | 6 | 11.5 - 37.0 |

| 2,2-Dimethylpentane | 5 | 8.8 - 42.0 |

| 2,3-Dimethylpentane | 5 | 11.6 - 40.0 |

| 2,4-Dimethylpentane | 4 | 20.9 - 45.0 |

| 3,3-Dimethylpentane | 4 | 6.9 - 38.0 |

| 3-Ethylpentane | 3 | 11.2 - 35.0 |

| 2,2,3-Trimethylbutane | 4 | 11.8 - 38.0 |

Table 3: 13C NMR Chemical Shifts (δ, ppm) of Selected Octane (B31449) Isomers [12][13]

| Isomer | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | Other CH3 |

| n-Octane | 14.1 | 22.7 | 29.3 | 31.9 | 31.9 | 29.3 | 22.7 | 14.1 | |

| 2-Methylheptane | 22.5 | 28.0 | 39.0 | 23.0 | 32.0 | 23.0 | 14.1 | 22.5 (CH3 on C2) | |

| 2,2,4-Trimethylpentane | 31.6 | 30.4 | 50.6 | 31.1 | 24.5 | 31.6 (C1, 2xCH3 on C2), 24.5 (CH3 on C4) |

Experimental Protocols

Sample Preparation

-

Sample Selection: Obtain a pure sample of the branched alkane or a mixture of alkanes.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known 13C NMR signal that does not overlap with the sample signals. Chloroform-d (CDCl3) is a common choice for non-polar compounds like alkanes.[10][12]

-

Concentration: Dissolve approximately 10-50 mg of the liquid or solid alkane sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[12] The concentration may need to be optimized based on the spectrometer's sensitivity and the sample's solubility.

-

Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the sample. The 13C signal of TMS is defined as 0.0 ppm.[9][10]

-

Relaxation Agent (for quantitative analysis): For accurate quantitative analysis of mixtures, a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)3) can be added to ensure all carbon nuclei have similar relaxation times.[14] A typical concentration is 5-10 mg/mL.[14]

13C NMR Data Acquisition

The following are typical parameters for a standard proton-decoupled 13C NMR experiment. These may need to be adjusted based on the specific instrument and sample.

-

Spectrometer Setup: Tune and match the probe for the 13C frequency. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30-45 degree flip angle is commonly used to allow for a shorter relaxation delay.[12]

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the chemical shift range of alkanes.

-

Acquisition Time: Typically 1-2 seconds.[12]

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5-10 seconds) or the use of a relaxation agent is necessary to ensure complete relaxation of all carbon nuclei.[12][14]

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.[12]

-

DEPT Data Acquisition

DEPT experiments are run as separate acquisitions following the standard 13C NMR.

-

Pulse Programs: Use the appropriate DEPT pulse programs available on the spectrometer software (e.g., dept90, dept135).

-

Parameters: The acquisition parameters are generally similar to the standard 13C experiment, but the number of scans may be adjusted.

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

-

Integration (for quantitative analysis): Integrate the area under each peak. In a properly acquired quantitative 13C NMR spectrum, the integral of a peak is directly proportional to the number of carbon atoms it represents.[15]

Mandatory Visualizations

Logical Workflow for 13C NMR Analysis of a Branched Alkane

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. fiveable.me [fiveable.me]

- 7. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 8. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C-13 nmr spectrum of hexane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of hexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Solved Here are the five isomers of hexane, C6H14, labeled | Chegg.com [chegg.com]

- 12. benchchem.com [benchchem.com]

- 13. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-octane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Development of quantitative 13 C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13 C NMR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02376K [pubs.rsc.org]

- 15. Quantification of single components in complex mixtures by 13C NMR - Magritek [magritek.com]

Application Notes and Protocols: A Proposed Role for 5-(1-Methylpropyl)nonane in Membrane Fluidity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity is a critical biophysical property that governs the functions of cellular membranes, including signal transduction, transport, and enzymatic activity.[1] The ability to modulate and study membrane fluidity is essential for understanding cellular processes and for the development of therapeutics that target membrane-associated proteins. While various molecules are known to alter membrane fluidity, the effects of specific branched alkanes are a developing area of research.

This document proposes the use of 5-(1-Methylpropyl)nonane, a C13 branched alkane, as a potential tool for modulating membrane fluidity. Its branched structure may introduce steric hindrance within the lipid bilayer, disrupting the tight packing of phospholipid acyl chains and thereby increasing membrane fluidity.[1][2] These application notes provide a hypothetical framework and detailed protocols for investigating this potential application.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its application in biological systems.

| Property | Value | Source |

| Molecular Formula | C13H28 | [3][4][5][6] |

| Molecular Weight | 184.36 g/mol | [5][7] |

| Density (Predicted) | 0.755 ± 0.06 g/cm³ | [3][4][6] |

| Boiling Point (Predicted) | 216.3 ± 7.0 °C | [3][4][6] |

| Structure | Branched Alkane | [7] |

Proposed Mechanism of Action

It is hypothesized that due to its non-polar nature, this compound partitions into the hydrophobic core of the lipid bilayer. The presence of the 1-methylpropyl group at the fifth carbon of the nonane (B91170) backbone is predicted to create a kink in its structure, which would disrupt the ordered, parallel alignment of the phospholipid acyl chains. This disruption in lipid packing would lead to an increase in the free volume within the bilayer, resulting in increased membrane fluidity.[1][2]

Experimental Protocols

To investigate the effect of this compound on membrane fluidity, two well-established fluorescence-based assays are proposed: Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and Laurdan Generalized Polarization (GP).

Protocol 1: DPH Fluorescence Anisotropy Assay

This protocol measures the rotational freedom of the hydrophobic probe DPH embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[8][9][10]

Materials:

-

Liposomes (e.g., prepared from DOPC or a lipid extract of interest)

-

This compound

-

DPH (1,6-diphenyl-1,3,5-hexatriene)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer with polarization filters

Procedure:

-

Liposome (B1194612) Preparation: Prepare unilamellar liposomes at a concentration of 1 mg/mL in PBS.

-

DPH Labeling: Add DPH solution (in methanol) to the liposome suspension to a final concentration of 1 µM. Incubate at 37°C for 30 minutes in the dark to allow the probe to incorporate into the lipid bilayer.

-

Treatment with this compound: Aliquot the DPH-labeled liposomes into separate cuvettes. Add varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM). A stock solution of this compound can be prepared in ethanol (B145695). Ensure the final ethanol concentration is below 1% in all samples, including the control.

-

Incubation: Incubate the samples for 15 minutes at 37°C.

-

Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy using a fluorometer. Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[10][11]

-

Calculation: The fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation polarizer vertical and the emission polarizer vertical or horizontal, respectively. G is the grating factor.

Protocol 2: Laurdan Generalized Polarization (GP) Assay

This protocol utilizes the spectral shift of the Laurdan probe in response to changes in the polarity of its environment, which is related to water penetration into the bilayer and thus lipid packing. An increase in fluidity leads to a red shift in emission and a decrease in the GP value.[12]

Materials:

-

Cells in culture (e.g., HEK293 or a cell line of interest)

-

This compound

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

-

Cell culture medium

-

Spectrofluorometer or fluorescence microscope equipped with appropriate filters

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate or on coverslips suitable for microscopy and grow to 80-90% confluency.

-

Laurdan Labeling: Prepare a 5 mM stock solution of Laurdan in DMSO. Dilute the stock solution in serum-free medium to a final concentration of 10 µM. Remove the culture medium from the cells and add the Laurdan-containing medium. Incubate for 30 minutes at 37°C.

-

Washing: Wash the cells twice with pre-warmed PBS to remove excess Laurdan.

-

Treatment: Add fresh medium containing varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) to the cells.

-

Incubation: Incubate for 30 minutes at 37°C.

-

GP Measurement:

-

For Spectrofluorometer: Measure the fluorescence intensity at emission wavelengths of 440 nm and 490 nm, with an excitation wavelength of 350 nm.[13]

-

For Microscopy: Acquire images using filter sets for 440 nm and 490 nm emission.

-

-

Calculation: Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)[13][14]

Hypothetical Data Presentation

The following tables present hypothetical data that could be obtained from the described experiments, illustrating the potential effect of this compound on membrane fluidity.

Table 1: Hypothetical DPH Fluorescence Anisotropy Data

| Concentration of this compound (µM) | Fluorescence Anisotropy (r) | Standard Deviation |

| 0 (Control) | 0.250 | ± 0.008 |

| 10 | 0.235 | ± 0.007 |

| 50 | 0.210 | ± 0.009 |

| 100 | 0.185 | ± 0.010 |

| 200 | 0.160 | ± 0.012 |

Table 2: Hypothetical Laurdan Generalized Polarization (GP) Data

| Concentration of this compound (µM) | Generalized Polarization (GP) | Standard Deviation |

| 0 (Control) | 0.450 | ± 0.015 |

| 10 | 0.420 | ± 0.013 |

| 50 | 0.380 | ± 0.018 |

| 100 | 0.330 | ± 0.020 |

| 200 | 0.280 | ± 0.022 |

Visualizations

Caption: Experimental workflow for assessing the effect of this compound on membrane fluidity.

Caption: Hypothetical signaling pathway modulated by increased membrane fluidity.

Conclusion and Future Directions

The protocols and hypothetical data presented here provide a framework for investigating the potential of this compound as a modulator of membrane fluidity. If the hypothesis is confirmed, this compound could serve as a valuable tool for studying the role of membrane fluidity in various cellular processes. Future studies could explore the effects of other branched alkanes with varying chain lengths and branching patterns to establish structure-activity relationships. Furthermore, investigating the impact of this compound-induced fluidity changes on specific membrane protein functions would be a logical next step for drug development professionals.

References

- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 2. ck12.org [ck12.org]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C13H28 | CID 43943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NONANE,5-(1-METHYLPROPYL)- | 62185-54-0 [chemicalbook.com]

- 7. This compound (62185-54-0) for sale [vulcanchem.com]

- 8. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-(1-Methylpropyl)nonane in Biofuel Composition Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(1-Methylpropyl)nonane is a highly branched alkane with the molecular formula C13H28.[1][2] While specific research on the direct application of this individual isomer in biofuel compositions is not extensively documented, its structural class—branched alkanes—is of significant interest in the development of advanced biofuels, particularly for gasoline and jet fuel.[3][4] Branched-chain biofuels are known to have higher octane (B31449) values, improved cold flow properties (lower freezing points), and lower cloud points compared to their straight-chain counterparts, making them more compatible with existing engine technologies.[5]